2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole is a complex organic compound that features a piperidine ring substituted with a 2,6-dichlorophenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole typically involves multiple steps. One practical synthesis route includes the following steps :
Starting Materials: Phenylhydrazine, 1-(thiophen-2-yl)ethanone, 2,6-dichlorophenyl-boronic acid, and 4-bromopyridine.
Step 1: Formation of the indole core by reacting phenylhydrazine with 1-(thiophen-2-yl)ethanone.
Step 2: Introduction of the piperidine ring through a nucleophilic substitution reaction.
Step 3: Coupling of the 2,6-dichlorophenyl group using Suzuki-Miyaura cross-coupling reaction.
Step 4: Final assembly of the compound through a series of purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole has several scientific research applications :
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole: Shares structural similarities with the piperidine and dichlorophenyl groups.
3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-2-(thiophen-2-yl)-1H-indole: Another indole derivative with similar functional groups.
Uniqueness
2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural features allow for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
827016-66-0 |
---|---|
Molecular Formula |
C26H24Cl2N2 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-3-phenyl-1H-indole |
InChI |
InChI=1S/C26H24Cl2N2/c27-21-10-6-11-22(28)26(21)19-13-15-30(16-14-19)17-24-25(18-7-2-1-3-8-18)20-9-4-5-12-23(20)29-24/h1-12,19,29H,13-17H2 |
InChI Key |
MHDWSRIJQRQMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=C(C4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.